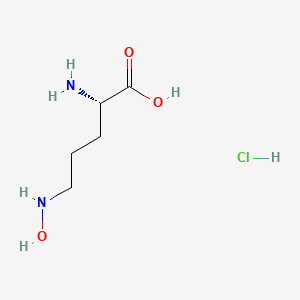

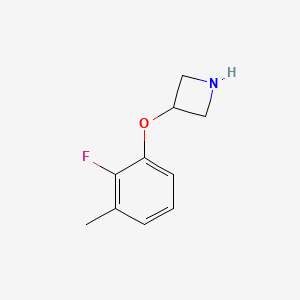

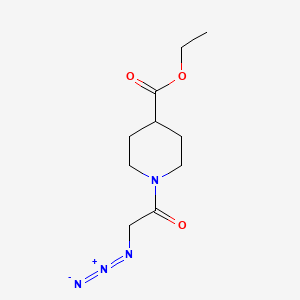

![molecular formula C14H10N2O B1411857 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde CAS No. 1973469-84-9](/img/structure/B1411857.png)

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde

Overview

Description

“1H-Pyrrolo[2,3-b]pyridin-5-ol” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It’s also used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .

Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These derivatives have shown potential in inhibiting breast cancer cell proliferation and inducing apoptosis .

Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrolo[2,3-b]pyridin-5-ol” and its derivatives are not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrolo[2,3-b]pyridin-5-ol” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis of Novel Compounds

Synthesis of Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines : Katritzky et al. (2000) explored the synthesis of novel compounds from succindialdehyde or glutaraldehyde, which are structurally related to 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde. These compounds showed potential in the generation of diverse organic molecules, useful in various chemical syntheses (Katritzky, Qiu, He, & Yang, 2000).

Creation of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines : Dzvinchuk (2007) demonstrated the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines using similar methods, highlighting the flexibility of these compounds in synthesizing complex heterocyclic structures (Dzvinchuk, 2007).

Chemosensors for pH : Dhawa et al. (2020) investigated compounds like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde for their application as fluorescent chemosensors for pH. These compounds could effectively differentiate between normal cells and cancer cells, demonstrating the potential of related structures in biomedical research (Dhawa et al., 2020).

Drug Development and Anticancer Research

- Intermediate for Anticancer Drugs : Zhang et al. (2018) studied 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs. Their research underlines the significance of similar structures in developing new anticancer agents (Zhang, Cao, Xu, & Wang, 2018).

Materials Science and Organic Electronics

- Organic Electronic Devices : Martins et al. (2018) presented a method for synthesizing tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, showcasing their potential in organic electronics. This indicates the applicability of related compounds in the development of new materials for electronic devices (Martins, Vieira, Baldacim, Bregadiolli, Caraschi, Batagin‐Neto, & Silva‐Filho, 2018).

Mechanism of Action

- In the case of this compound, it inhibits FGFR kinase activity, disrupting these downstream pathways .

Target of Action

- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde primarily targets FGFR1, FGFR2, and FGFR3. FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with cancer progression .

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It may distribute to tissues with FGFR expression. Hepatic metabolism likely occurs. Elimination occurs via urine or feces.

Result of Action

- Inhibition of FGFR signaling disrupts downstream pathways, affecting cell survival, proliferation, and angiogenesis. Reduced cancer cell growth, migration, and invasion. Induction of programmed cell death in cancer cells .

Action Environment

- pH, temperature, and tissue-specific conditions influence compound stability and efficacy. Consider stability under varying environmental conditions for drug development .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the RAS-MEK-ERK pathway, influencing various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly in breast cancer models . This inhibition is achieved through the disruption of cell signaling pathways, leading to reduced cell growth and increased apoptosis. The compound also affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity.

properties

IUPAC Name |

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-10-2-1-3-11(6-10)13-7-12-4-5-15-14(12)16-8-13/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKTZZYGFQDEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C3C(=C2)C=CN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

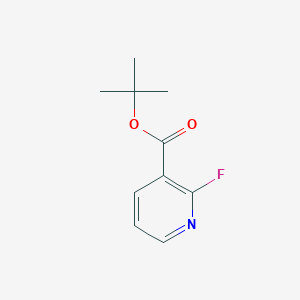

![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)

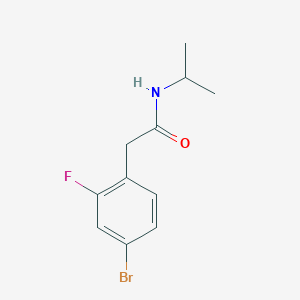

![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)

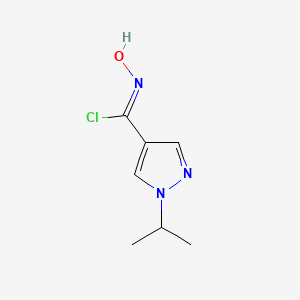

![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)

![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)

![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)